3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid
Overview
Description
3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid is a water-soluble bacterial cytokinesis inhibitor that acts by inhibiting the FtsZ protein . This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
The synthetic routes and reaction conditions for 3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid are not extensively detailed in the available literature. it is known that PC170942 is a PC58538 analogue and is synthesized through custom synthesis of stable isotope-labeled compounds . The industrial production methods involve the synthesis of the compound under controlled conditions to ensure its purity and efficacy .
Chemical Reactions Analysis
3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid primarily undergoes reactions that involve its role as an inhibitor. It is known to inhibit the FtsZ protein, which is crucial for bacterial cell division . The compound’s chemical structure allows it to interact with the FtsZ protein, thereby preventing the formation of the Z-ring, which is essential for cytokinesis in bacteria . Common reagents and conditions used in these reactions include various solvents and stabilizers to maintain the compound’s activity . The major products formed from these reactions are typically the inhibited forms of the target proteins .
Scientific Research Applications
3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid has a wide range of scientific research applications:
Mechanism of Action
3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid exerts its effects by inhibiting the FtsZ protein, which is essential for bacterial cell division . The compound binds to the FtsZ protein, preventing the formation of the Z-ring, which is necessary for cytokinesis . This inhibition disrupts the bacterial cell division process, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO2S/c1-18-10-11-23(25)20(14-18)17-26(13-12-24(27)28)16-19-6-5-9-22(15-19)29-21-7-3-2-4-8-21/h2-11,14-15H,12-13,16-17H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYXBEHZYXAINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CN(CCC(=O)O)CC2=CC(=CC=C2)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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